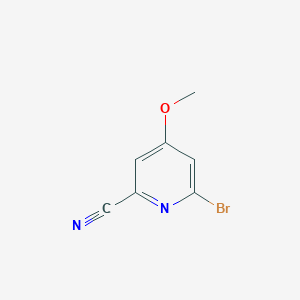
6-Bromo-4-methoxypicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methoxypicolinonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of picolinonitrile, where the bromine atom is substituted at the sixth position and the methoxy group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxypicolinonitrile typically involves the bromination of 4-methoxypicolinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methoxypicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted picolinonitriles.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
6-Bromo-4-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the synthesis of materials with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-methoxypicolinonitrile depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting the pathways involved in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-methoxypicolinonitrile
- 4-Bromo-6-methoxypicolinonitrile
- 6-Bromo-4-chloropicolinonitrile
Uniqueness
6-Bromo-4-methoxypicolinonitrile is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure can result in different reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H5BrN2O |
|---|---|
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
6-bromo-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |
Clé InChI |
VRUCBKZPUZVCGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




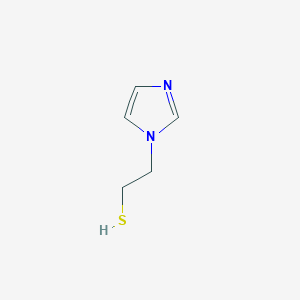
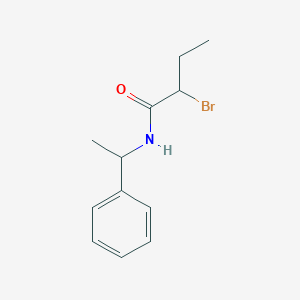

![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)

![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)
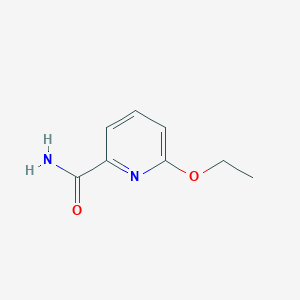
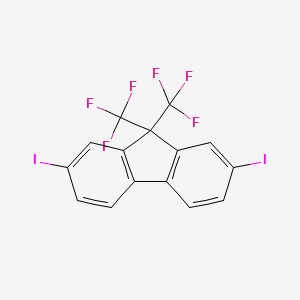


![6-[(2-Aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one](/img/structure/B13655466.png)
